5-Formylisophthalic acid

Catalog No.
S12534754
CAS No.
M.F
C9H6O5
M. Wt
194.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Formylisophthalic acid

Product Name

5-Formylisophthalic acid

IUPAC Name

5-formylbenzene-1,3-dicarboxylic acid

Molecular Formula

C9H6O5

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C9H6O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H,(H,11,12)(H,13,14)

InChI Key

INXZLJLREDVXKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C=O

5-Formylisophthalic acid is an organic compound with the molecular formula C9H6O5C_9H_6O_5 and a molecular weight of 194.14 g/mol. It is characterized by the presence of a formyl group (-CHO) at the 5-position of the isophthalic acid structure, which itself consists of a benzene ring with two carboxylic acid groups at the 1,3-positions. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals due to its functional groups that can participate in further

Typical of compounds containing aldehyde and carboxylic acid functionalities:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, resulting in 5-carboxyisophthalic acid.
  • Reduction: The formyl group can be reduced to an alcohol, yielding 5-hydroxymethylisophthalic acid.
  • Condensation Reactions: The compound can participate in condensation reactions with amines to form imines or with alcohols to generate esters.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are important for polymer synthesis and other applications .

Several methods have been reported for synthesizing 5-formylisophthalic acid:

  • Direct Formylation: This involves the introduction of a formyl group into isophthalic acid using reagents like paraformaldehyde in the presence of an acid catalyst.
  • Oxidative Methods: Starting from appropriate precursors such as 5-hydroxymethylisophthalic acid, oxidation can yield 5-formylisophthalic acid using oxidizing agents like chromium trioxide or potassium permanganate.
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the transformation of related compounds into 5-formylisophthalic acid through various coupling or rearrangement reactions .

5-Formylisophthalic AcidFormyl group at position 5Polymer synthesis, organic synthesisIsophthalic AcidTwo carboxylic groupsPolyester productionTerephthalic AcidSimilar structure, different position of carboxylic groupsPlastics, fibersPhthalic AcidTwo carboxylic groupsPlasticizers, dyes

The uniqueness of 5-formylisophthalic acid lies in its specific functionalization with a formyl group, allowing for diverse reactivity not present in its structural analogs .

Interaction studies involving 5-formylisophthalic acid are still emerging. Initial studies suggest that it may interact with proteins or nucleic acids due to its polar functional groups, potentially affecting biochemical pathways. Further research is needed to elucidate specific interactions and their biological implications .

Several compounds are structurally related to 5-formylisophthalic acid, including:

  • Isophthalic Acid: Lacks the formyl group; used extensively in polyester production.
  • Terephthalic Acid: Another isomer; widely used in plastics and fibers.
  • Phthalic Acid: Contains two carboxylic groups but lacks the formyl functionality.

Comparison Table

CompoundStructure CharacteristicsKey

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

194.02152329 g/mol

Monoisotopic Mass

194.02152329 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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